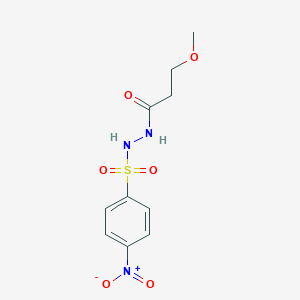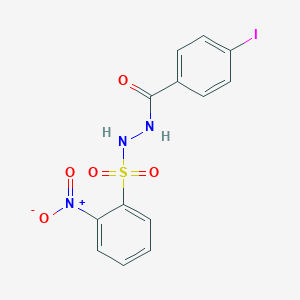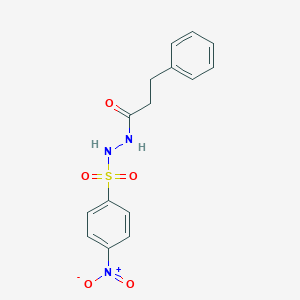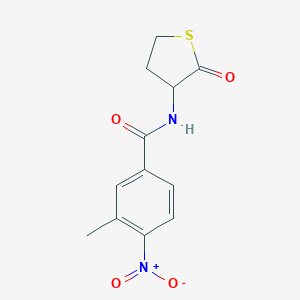
3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide is an organic compound with the molecular formula C12H12N2O4S It is characterized by the presence of a nitro group, a methyl group, and a thienyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound to introduce the nitro group, followed by the formation of the benzamide structure through amide bond formation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide core.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the benzamide core.
Scientific Research Applications
3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The benzamide core may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-methylbenzamide: Lacks the thienyl group, resulting in different chemical properties and reactivity.
3-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro group, affecting its redox potential and biological activity.
4-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro, methyl, and thienyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H12N2O4S |
|---|---|
Molecular Weight |
280.3g/mol |
IUPAC Name |
3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H12N2O4S/c1-7-6-8(2-3-10(7)14(17)18)11(15)13-9-4-5-19-12(9)16/h2-3,6,9H,4-5H2,1H3,(H,13,15) |
InChI Key |
XCHMUCGTSIINNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


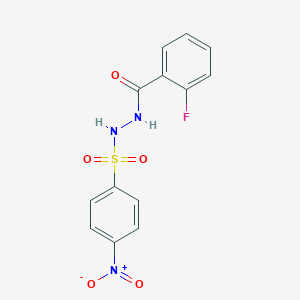

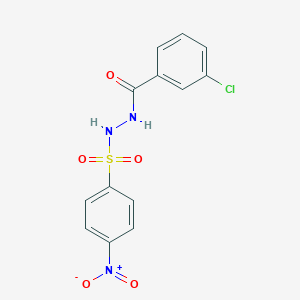
![5-[(2,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B410549.png)
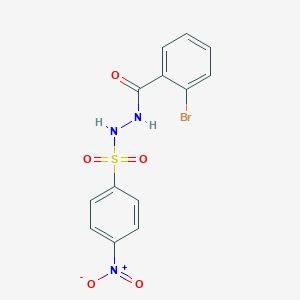
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410551.png)
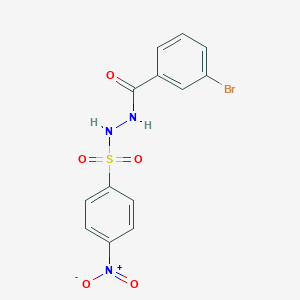
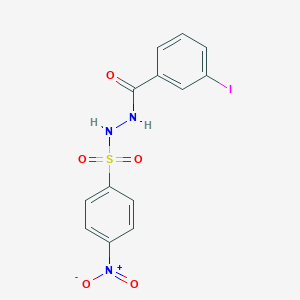
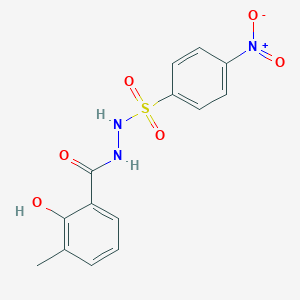
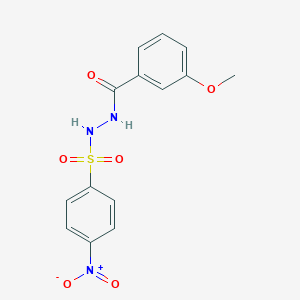
![N'-[(3,4-dimethoxyphenyl)acetyl]-4-nitrobenzenesulfonohydrazide](/img/structure/B410562.png)
